5-[(2-Methoxy-5-methylphenyl)sulfamoyl]-2-methylbenzamide
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Overview
Description
5-[(2-Methoxy-5-methylphenyl)sulfamoyl]-2-methylbenzamide is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by its unique structure, which includes a sulfamoyl group attached to a methoxy-methylphenyl ring, and a methylbenzamide moiety. Its molecular formula is C15H17NO4S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Methoxy-5-methylphenyl)sulfamoyl]-2-methylbenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the reaction of 2-methoxy-5-methylbenzenesulfonyl chloride with 2-methylbenzamide in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to maximize yield and purity. The final product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[(2-Methoxy-5-methylphenyl)sulfamoyl]-2-methylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfamoyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
5-[(2-Methoxy-5-methylphenyl)sulfamoyl]-2-methylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-[(2-Methoxy-5-methylphenyl)sulfamoyl]-2-methylbenzamide involves its interaction with specific molecular targets. The sulfamoyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory actions. The exact pathways and molecular targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-methoxy-5-sulfamoylbenzoate
- 4-Methoxy-3-(methoxycarbonyl)benzenesulfonamide
- Methyl 5-(aminosulfonyl)-2-methoxybenzoate
Uniqueness
5-[(2-Methoxy-5-methylphenyl)sulfamoyl]-2-methylbenzamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-[(2-methoxy-5-methylphenyl)sulfamoyl]-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-10-4-7-15(22-3)14(8-10)18-23(20,21)12-6-5-11(2)13(9-12)16(17)19/h4-9,18H,1-3H3,(H2,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARSVDADUQSBNTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC(=C(C=C2)C)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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